2-Amino-3-pentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

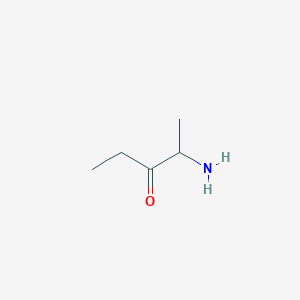

2D Structure

3D Structure

Properties

CAS No. |

343925-95-1 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

2-aminopentan-3-one |

InChI |

InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3 |

InChI Key |

QFQPULHETHXBCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-pentanone from Alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-3-pentanone, a valuable chiral building block in organic synthesis, utilizing derivatives of the amino acid alanine (B10760859). The primary and most efficient pathway detailed herein involves a three-step sequence starting from commercially available N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine). This method proceeds via the formation of a Weinreb-Nahm amide, followed by a Grignard reaction and subsequent deprotection. This approach is favored for its high yields and the prevention of over-addition, a common issue in the synthesis of ketones from carboxylic acid derivatives.[1]

Synthetic Strategy Overview

The synthesis of this compound from alanine derivatives is most effectively achieved through a three-step process:

-

Synthesis of N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide (Boc-L-alanine Weinreb Amide): The carboxylic acid of Boc-L-alanine is converted to the corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. This intermediate is particularly stable and prevents the over-addition of the organometallic reagent in the subsequent step.

-

Grignard Reaction to form N-(tert-Butoxycarbonyl)-2-amino-3-pentanone: The Boc-L-alanine Weinreb amide is reacted with ethylmagnesium bromide. The Grignard reagent adds to the amide to form a stable chelated intermediate, which upon acidic workup, yields the desired N-protected aminoketone.

-

Deprotection to yield this compound: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to afford the final product, typically as a hydrochloride salt, which is more stable and easier to handle than the free amine.[2][3]

This overall synthetic pathway is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide (Boc-L-alanine Weinreb Amide)

This procedure involves the coupling of N-Boc-L-alanine with N,O-dimethylhydroxylamine hydrochloride. A common method for this transformation is the use of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-Hydroxysuccinimide (NHS) or by converting the carboxylic acid to an acid chloride.

Materials:

-

N-Boc-L-alanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-Boc-L-alanine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane and add triethylamine (1.2 eq) at 0 °C. Stir for 20 minutes.

-

Add the solution from step 3 to the reaction mixture from step 2 at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide as a colorless oil.

| Reagent/Product | Molar Mass ( g/mol ) | Typical Scale (mmol) | Typical Yield (%) |

| N-Boc-L-alanine | 189.21 | 10 | - |

| N-Boc-L-alanine Weinreb Amide | 232.28 | - | 85-95 |

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-2-amino-3-pentanone

The Weinreb amide is then reacted with an excess of ethylmagnesium bromide to form the N-protected aminoketone.

Materials:

-

N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide (1.5-2.0 eq) to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(tert-Butoxycarbonyl)-2-amino-3-pentanone as a colorless oil or a white solid.

| Reagent/Product | Molar Mass ( g/mol ) | Typical Scale (mmol) | Typical Yield (%) |

| N-Boc-L-alanine Weinreb Amide | 232.28 | 5 | - |

| N-Boc-2-amino-3-pentanone | 201.27 | - | 70-85 |

Step 3: Deprotection of N-(tert-Butoxycarbonyl)-2-amino-3-pentanone

The final step is the removal of the Boc protecting group under acidic conditions to yield this compound hydrochloride.

Materials:

-

N-(tert-Butoxycarbonyl)-2-amino-3-pentanone

-

4 M HCl in 1,4-dioxane (B91453) or a solution of HCl in diethyl ether or methanol

-

Diethyl ether, anhydrous

Procedure:

-

Dissolve N-(tert-Butoxycarbonyl)-2-amino-3-pentanone (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Cool the solution to 0 °C.

-

Add an excess of 4 M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether/methanol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

The product, this compound hydrochloride, will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with cold anhydrous diethyl ether and dry under vacuum to obtain the final product as a white or off-white solid.[3][4]

| Reagent/Product | Molar Mass ( g/mol ) | Typical Scale (mmol) | Typical Yield (%) |

| N-Boc-2-amino-3-pentanone | 201.27 | 3 | - |

| This compound HCl | 137.61 | - | >90 |

Reaction Mechanism: The Role of the Weinreb Amide

The success of this synthetic route hinges on the unique properties of the Weinreb-Nahm amide. During the Grignard reaction, the organomagnesium reagent adds to the carbonyl group of the amide to form a tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy (B1213986) oxygen of the N-methoxy-N-methylamide group. This stable chelate prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the Grignard reagent, which would lead to the formation of an alcohol byproduct. The desired ketone is only formed upon acidic workup.[1]

Caption: Mechanism of the Weinreb ketone synthesis.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-Boc-L-alanine Weinreb Amide | Colorless oil | ~1.3 (d, 3H), 1.45 (s, 9H), 3.2 (s, 3H), 3.7 (s, 3H), 4.5 (m, 1H), 5.0 (br s, 1H) | ~18.5, 28.3, 32.1, 49.0, 61.5, 79.8, 155.5, 174.0 |

| N-Boc-2-amino-3-pentanone | Colorless oil or white solid | ~1.0 (t, 3H), 1.2 (d, 3H), 1.4 (s, 9H), 2.5 (q, 2H), 4.3 (m, 1H), 5.1 (br d, 1H) | ~7.5, 18.0, 28.3, 36.0, 55.0, 80.0, 155.0, 212.0 |

| This compound HCl | White to off-white solid | ~1.1 (t, 3H), 1.4 (d, 3H), 2.7 (q, 2H), 4.2 (m, 1H), 8.5 (br s, 3H) | ~7.0, 16.0, 35.0, 53.0, 208.0 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from N-Boc-L-alanine via the Weinreb amide intermediate is a reliable and high-yielding method suitable for laboratory-scale preparation. This guide provides detailed experimental protocols and expected outcomes to facilitate the work of researchers in organic synthesis and drug development. The use of the Weinreb amide strategy is key to the success of this synthesis, preventing the formation of undesired byproducts and ensuring a clean conversion to the target aminoketone. Careful execution of each step, particularly maintaining anhydrous conditions during the Grignard reaction, is crucial for achieving high yields and purity.

References

Spectroscopic Analysis of 2-Amino-3-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chemical structure of 2-Amino-3-pentanone. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₁NO, has a molecular weight of approximately 101.15 g/mol .[1][2] Its structure incorporates a ketone functional group and a primary amine, which dictate its characteristic spectroscopic features.

Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Quartet | 1H | CH-NH₂ |

| ~2.4 - 2.6 | Quartet | 2H | C(=O)-CH₂ |

| ~1.5 - 2.0 | Singlet (broad) | 2H | NH₂ |

| ~1.2 - 1.4 | Doublet | 3H | CH-CH₃ |

| ~1.0 - 1.2 | Triplet | 3H | CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~210 - 215 | C=O (Ketone) |

| ~55 - 60 | CH-NH₂ |

| ~35 - 40 | C(=O)-CH₂ |

| ~15 - 20 | CH-CH₃ |

| ~8 - 12 | CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3200 | Medium, Broad | N-H | Stretch (Amine) |

| 2975 - 2850 | Strong | C-H | Stretch (Alkyl) |

| ~1715 | Strong | C=O | Stretch (Ketone) |

| ~1600 | Medium | N-H | Bend (Amine) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 101 | [M]⁺ (Molecular Ion) |

| 86 | [M - CH₃]⁺ |

| 72 | [M - C₂H₅]⁺ |

| 58 | [CH₃-CH=NH₂]⁺ |

| 44 | [CH(NH₂)=CH₂]⁺ |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable field. The magnetic field is then "shimmed" to optimize its homogeneity, which ensures sharp spectral lines.[3]

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): If this compound is in a liquid state, a thin film can be prepared by placing a single drop of the sample between two salt plates (e.g., NaCl or KBr).[3][4] The plates are then gently pressed together to form a uniform thin film.

-

Instrument Setup: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[3]

-

Background Spectrum: A background spectrum of the empty salt plates is recorded. This will be subtracted from the sample spectrum to remove any signals from the plates and the atmosphere.

-

Data Acquisition: Place the prepared salt plates in the sample holder of the IR spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is common practice to enhance the signal-to-noise ratio.[3]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates an electrical signal proportional to the number of ions at each m/z value.

-

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Chemical properties and reactivity of 2-Amino-3-pentanone

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound (CAS No: 343925-95-1). The document is intended for a technical audience and summarizes key data, outlines experimental protocols, and illustrates important chemical principles.

Introduction

This compound is a bifunctional organic molecule containing both a primary amine and a ketone.[1] This α-amino ketone structure is a valuable synthon in organic chemistry, serving as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of two reactive functional groups in close proximity imparts a unique chemical character to the molecule, allowing for a diverse range of chemical transformations. This guide will delve into its known properties and predictable reactivity based on its structure.

Chemical and Physical Properties

Identification

| Identifier | Value |

| IUPAC Name | 2-aminopentan-3-one[2] |

| CAS Number | 343925-95-1[1][2][3] |

| Molecular Formula | C₅H₁₁NO[1][2][3] |

| Molecular Weight | 101.15 g/mol [2][3][4] |

| Canonical SMILES | CCC(=O)C(C)N[2][3] |

| InChI | InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3[1][2][3] |

| InChIKey | QFQPULHETHXBCL-UHFFFAOYSA-N[1][2][3] |

| Synonyms | 2-amino-pentan-3-one, 3-Pentanone, 2-amino-[1][2][3] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | -0.1 | [2][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 101.084063974 Da | [2][5] |

| Complexity | 70.5 | [5] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the nucleophilic amino group and the electrophilic carbonyl carbon. This duality allows it to act as a versatile intermediate in synthesis.

Reactions at the Amino Group

The primary amine is a potent nucleophile and a weak base. It readily undergoes reactions typical of primary amines:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones (other than itself) to form imines.

Reactions at the Ketone Group

The carbonyl group is susceptible to nucleophilic attack at the carbon atom. Key reactions include:

-

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) will yield the corresponding amino alcohol, 2-amino-3-pentanol.

-

Nucleophilic Addition: Addition of Grignard reagents or organolithium compounds to form tertiary alcohols.

-

Reductive Amination: The ketone can react with another amine in the presence of a reducing agent to form a new amine.

-

Enolate Formation: The α-hydrogens (on C2 and C4) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations or alkylations.

The interplay between the two functional groups can also lead to intramolecular reactions or the formation of heterocyclic compounds under specific conditions.

References

- 1. CAS 343925-95-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H11NO | CID 10986165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-pentan-3-one | CAS No- 343925-95-1 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound|lookchem [lookchem.com]

2-Amino-3-pentanone CAS number 343925-95-1 properties

CAS Number: 343925-95-1

Molecular Formula: C₅H₁₁NO

Molecular Weight: 101.15 g/mol

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Amino-3-pentanone, a bifunctional organic compound containing both an amino and a ketone group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

Currently, there is a notable absence of experimentally determined physical property data for this compound in publicly accessible literature. While some computational predictions are available, they should be utilized with an understanding of their theoretical nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | [CymitQuimica] |

| Solubility | Soluble in water and various organic solvents | [CymitQuimica] |

| Boiling Point | 144.7 ± 23.0 °C (Predicted) | [ChemicalBook] |

| Density | 0.901 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |

| Melting Point | Not available | - |

Synthesis

General synthetic strategies for α-amino ketones often involve the amination of α-halo ketones or the oxidation of the corresponding amino alcohols. The bifunctional nature of this compound, with both a nucleophilic amino group and an electrophilic carbonyl group, makes it a versatile synthon for the preparation of more complex molecules.

Reactivity and Potential Applications

The presence of both an amino and a ketone functional group imparts a rich reactivity profile to this compound, making it a valuable intermediate in organic synthesis.[1] The amino group can act as a nucleophile or a base, while the ketone carbonyl is susceptible to nucleophilic attack. This dual reactivity allows for its participation in a variety of chemical transformations, including:

-

Nucleophilic additions to the carbonyl group.

-

Condensation reactions , such as imine and enamine formation.

-

As a building block for the synthesis of heterocyclic compounds.

Given its structural motifs, this compound is considered a potentially useful intermediate in the production of pharmaceuticals and agrochemicals.[1] The broader class of aminoketones is known to exhibit a wide range of biological activities, and derivatives of this compound could be explored for various therapeutic applications.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. The general class of aminoketones has been investigated for various pharmacological properties, but direct studies on this particular compound are lacking.

Due to the absence of experimental data on biological activity and signaling pathways, the mandatory visualization requirements of this guide cannot be fulfilled at this time. Further research is required to elucidate the biological role and potential therapeutic applications of this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been identified in the available literature. For researchers synthesizing this compound, standard analytical techniques will be necessary to confirm its identity and purity.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate, particularly in the fields of medicinal and agricultural chemistry. However, a significant gap exists in the publicly available experimental data for its physicochemical properties, a detailed and validated synthesis protocol, and any biological or pharmacological characterization. The information presented in this guide is based on the limited data currently available and highlights the need for further research to fully understand and exploit the potential of this molecule. Researchers are advised to consult the primary literature, where available, and to perform thorough analytical characterization of any synthesized material.

References

A Technical Guide to the Stereoselective Synthesis of 2-Amino-3-pentanone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established and emerging methodologies for the stereoselective synthesis of the enantiomers of 2-amino-3-pentanone, a valuable chiral building block in medicinal chemistry and drug development. This document provides a comprehensive overview of key synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution. Detailed experimental protocols, quantitative data from analogous transformations, and visual representations of workflows and mechanisms are presented to facilitate practical application in a research and development setting.

Introduction

Chiral α-amino ketones are pivotal structural motifs present in a wide array of natural products and pharmaceuticals. The precise stereochemical control during their synthesis is paramount, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. This compound, with its stereocenter at the α-carbon, is a key intermediate for the synthesis of more complex chiral molecules, including certain enzyme inhibitors and receptor modulators. This guide explores the primary strategies for obtaining enantiomerically pure (R)- and (S)-2-amino-3-pentanone.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis.[1][2] This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. Oxazolidinones are a prominent class of chiral auxiliaries for the synthesis of α-amino acids and their derivatives.[1]

General Workflow

The general workflow for the synthesis of an enantiomer of this compound using a chiral auxiliary, such as an Evans oxazolidinone, involves the acylation of the auxiliary, followed by a diastereoselective enolate alkylation, and finally, the removal of the auxiliary.

Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is based on the well-established Evans asymmetric alkylation methodology for the synthesis of α-substituted carbonyl compounds.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate (B1210297).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C to form the lithium enolate.

-

In a separate flask, prepare a solution of a suitable N-protected aminomethylating agent (e.g., N-(iodomethyl)phthalimide) (1.2 eq) in anhydrous THF.

-

Add the solution of the aminomethylating agent to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 4 hours and then allow it to warm to -20 °C over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography to isolate the alkylated adduct.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (4:1) at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (B78521) (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the excess peroxide with aqueous sodium sulfite (B76179) solution.

-

Separate the aqueous layer and extract it with dichloromethane (B109758) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 2 with 1M HCl and then extract with ethyl acetate to isolate the N-protected this compound.

-

Deprotection of the amino group (e.g., using hydrazine (B178648) for a phthalimide (B116566) group) will yield the final product.

Quantitative Data (Expected, based on analogous systems)

| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de%) |

| 1 | N-Propionyloxazolidinone | 90-98 | N/A |

| 2 | Alkylated Adduct | 85-95 | >95 |

| 3 | (S)-2-Amino-3-pentanone | 80-90 (after deprotection) | >95 (ee%) |

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation of an Enamine Precursor

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and their derivatives. This can be achieved through the hydrogenation of a suitable prochiral enamine or imine precursor using a chiral transition metal catalyst.

Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is based on the asymmetric hydrogenation of enamines catalyzed by chiral ruthenium or rhodium complexes.

-

In a high-pressure autoclave, dissolve the prochiral enamine precursor of this compound (1.0 eq) in a degassed solvent such as methanol (B129727) or dichloromethane.

-

Add the chiral catalyst, for example, a [Ru(BINAP)Cl₂] complex (0.001-0.01 eq).

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain the enantiomerically enriched this compound.

Quantitative Data (Expected, based on analogous systems)

| Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| N-aryl enamine of 3-pentanone | [Rh(COD)(DuPhos)]BF₄ | Methanol | >95 | >98 |

| N-acetyl enamine of 3-pentanone | [Ru(BINAP)Cl₂] | Ethanol | >90 | >95 |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to differentiate between the two enantiomers of a racemic mixture.[3] One enantiomer is selectively transformed into a new product, which can then be easily separated from the unreacted enantiomer.

General Principle

In the case of racemic this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers, for instance.

Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is based on lipase-catalyzed kinetic resolution of racemic amines.

-

To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor such as ethyl acetate (1.5 eq).

-

Add the immobilized lipase (e.g., Candida antarctica lipase B, CAL-B) to the mixture.

-

Shake the reaction mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

-

Filter off the immobilized enzyme (which can often be reused).

-

Separate the acylated product from the unreacted amine by extraction or column chromatography. For instance, the unreacted amine can be extracted into an acidic aqueous solution.

-

The acylated enantiomer can be deacylated (hydrolyzed) to obtain the other enantiomer of this compound in high purity.

Quantitative Data (Expected, based on analogous systems)

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (unreacted amine) (%) | ee (acylated amine) (%) |

| CAL-B | Ethyl Acetate | MTBE | ~50 | >99 | >99 |

| Pseudomonas cepacia lipase | Vinyl Acetate | Toluene | ~50 | >98 | >98 |

Conclusion

The stereoselective synthesis of this compound enantiomers can be effectively achieved through several strategic approaches. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity.

-

Chiral auxiliary-based methods offer high stereoselectivity and predictability but are often less atom-economical due to the stoichiometric use of the auxiliary.

-

Asymmetric catalysis , particularly asymmetric hydrogenation, provides a highly efficient and atom-economical route to the desired enantiomers, although catalyst screening and optimization may be required.

-

Enzymatic kinetic resolution is an excellent choice for producing highly enantiopure materials, especially when a suitable enzyme with high selectivity is available. The mild reaction conditions are also a significant advantage.

Further research may focus on the development of novel and more efficient catalysts for the asymmetric synthesis of this compound and the exploration of a wider range of enzymes for its kinetic resolution. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of chiral pharmaceutical intermediates.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-Amino-3-pentanone: A Technical Guide

Disclaimer: As of December 2025, a specific, in-depth quantum chemical study on 2-Amino-3-pentanone is not available in the public domain. This technical guide has been constructed using established, best-practice methodologies for analogous small organic molecules containing amine and ketone functionalities. The presented data is hypothetical and serves as a representative example of the results that would be obtained from such a study.

Introduction

This compound is a small organic molecule of interest due to the presence of two key functional groups: a primary amine and a ketone. This bifunctionality imparts specific electronic and structural characteristics that are crucial for its reactivity and potential applications in fields such as pharmaceutical and materials science. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate the molecular properties of such compounds at the atomic level. This guide outlines a comprehensive computational workflow for the theoretical investigation of this compound, detailing the methodologies for conformational analysis, geometry optimization, vibrational spectroscopy, and electronic property prediction.

Computational Workflow

A typical quantum chemical investigation of a flexible molecule like this compound follows a structured workflow to ensure the identification of the most stable conformation and the accurate calculation of its properties.

Caption: A standardized workflow for the quantum chemical analysis of this compound.

Methodologies and Protocols

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Identifying the global minimum energy structure is critical for accurate property prediction.

-

Protocol:

-

An initial 3D structure of this compound is generated.

-

A systematic conformational search is performed by rotating the dihedral angles of the flexible bonds (e.g., C-C and C-N bonds).

-

A computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method, is used to perform an initial energy minimization of each conformer.

-

The lowest energy conformers are then selected for higher-level quantum chemical calculations.

-

Geometry Optimization

The geometries of the selected low-energy conformers are fully optimized to find the stationary points on the potential energy surface.

-

Protocol:

-

Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

A Pople-style basis set, such as 6-311++G(d,p), is employed. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

The optimization is performed until the forces on each atom are close to zero and the geometry corresponds to an energy minimum.

-

Vibrational Frequency Calculation

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum.

-

Protocol:

-

The calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies in the output confirms that the structure is a true minimum.

-

The calculated vibrational frequencies can be compared with experimental IR spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

-

Electronic Property Analysis

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule.[1] It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, which helps in understanding charge distribution and intramolecular interactions.[2]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[3] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Data Presentation

The quantitative data obtained from these calculations should be presented in a clear and structured format for easy interpretation and comparison.

Table 1: Representative Optimized Geometric Parameters for this compound (at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.215 |

| C-N | 1.460 | |

| Cα-Cβ | 1.530 | |

| **Bond Angles (°) ** | O=C-Cα | 121.5 |

| C-N-H | 109.8 | |

| Cα-C-C | 118.0 | |

| Dihedral Angles (°) | H-N-Cα-C | 60.5 |

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3450 | 25.5 | N-H asymmetric stretch |

| 3360 | 20.1 | N-H symmetric stretch |

| 2980 | 45.3 | C-H stretch |

| 1715 | 150.2 | C=O stretch |

| 1620 | 30.8 | N-H scissoring |

| 1450 | 15.7 | C-H bend |

Table 3: Representative Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | -0.235 | -6.39 |

| Energy of LUMO | 0.045 | 1.22 |

| HOMO-LUMO Gap | 0.280 | 7.61 |

| Natural Charge on N | -0.85 e | |

| Natural Charge on O | -0.65 e |

Conclusion

The application of quantum chemical calculations, particularly DFT, provides a robust framework for the detailed investigation of this compound. The methodologies outlined in this guide, from conformational analysis to the calculation of electronic properties, enable a comprehensive understanding of its molecular structure, stability, and reactivity. The resulting data, when presented in a structured manner, can be invaluable for researchers in drug development and materials science, guiding further experimental studies and the rational design of new molecules.

References

2-Amino-3-pentanone: An Unexplored Frontier in Biological Activity

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Amino-3-pentanone. Despite its clear chemical definition as an organic compound featuring both an amino and a ketone functional group, extensive searches have yielded no specific studies detailing its effects on biological systems.

This technical guide aims to address the current state of knowledge regarding this compound, highlighting the absence of data on its potential biological activities, signaling pathways, and associated experimental protocols. This document serves as a call to the research community to investigate the pharmacological and biochemical profile of this molecule.

Chemical Identity

This compound is a small organic molecule with the chemical formula C₅H₁₁NO.[1][2][3][4] Its structure consists of a five-carbon pentane (B18724) backbone with a ketone group at the third carbon and an amino group at the second carbon. This arrangement of functional groups suggests the potential for diverse chemical reactivity and biological interactions.

While information on its synthesis and basic chemical properties is available, the biological implications of this specific structure remain uninvestigated.[2][3]

The Void of Biological Data

A thorough search of scientific databases and literature repositories reveals a notable absence of studies focused on the biological effects of this compound. Consequently, there is no quantitative data to present regarding its potential efficacy, potency (e.g., IC50, EC50), or toxicity in any biological system.

The core requirements for a detailed technical guide, including tables of quantitative data and descriptions of experimental protocols, cannot be fulfilled due to this lack of primary research.

Inferences from Related Compounds: A Tentative Outlook

While no direct information exists for this compound, we can draw limited inferences from studies on structurally related compounds. It is crucial to emphasize that these are speculative and require experimental validation.

-

Pentanones: Research on other pentanone isomers, such as 2-pentanone and 3-pentanone (B124093), has explored their metabolic pathways and toxicological profiles. For instance, 3-pentanone has been studied in the context of inflammation, where its levels are altered due to changes in branched-chain keto acid catabolism.[5] 2-Pentanone has been shown to have low cytotoxicity in some studies and has been investigated for its potential to inhibit prostaglandin (B15479496) production in colon cancer cells.[6] However, the presence and position of the amino group in this compound would significantly alter its chemical properties and, therefore, its biological activity compared to these simple ketones.

-

Amino Ketones: The broader class of amino ketones encompasses a wide range of biologically active molecules. For example, various synthetic 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated anticancer activity.[7] Similarly, 2-aminoquinolines and 1-aminoisoquinolines have been investigated for their antimicrobial properties.[8] These examples highlight the potential for amino ketone scaffolds to serve as a basis for drug discovery.

Future Directions and a Call for Research

The absence of biological data for this compound represents a clear opportunity for scientific investigation. A systematic evaluation of its biological activities is warranted and could include:

-

Screening for Antimicrobial Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity Profiling: Evaluating its cytotoxic and antiproliferative effects on various cancer cell lines.

-

Enzyme Inhibition Assays: Testing its ability to inhibit key enzymes involved in various disease pathways.

-

Receptor Binding Studies: Investigating its potential to interact with specific cellular receptors.

-

Toxicological Evaluation: Determining its safety profile in vitro and in vivo.

To facilitate such research, a logical starting point would be to establish a robust and scalable synthesis protocol for this compound. The following conceptual workflow outlines a potential path for future investigations.

References

- 1. This compound | C5H11NO | CID 10986165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 343925-95-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Metabolism of 3-pentanone under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Data of 2-Amino-3-pentanone: Methodology and Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pentanone, an α-amino ketone, represents a class of organic compounds with significant potential in synthetic and medicinal chemistry.[1] The arrangement of a carbonyl group adjacent to an amino group imparts unique reactivity, making these molecules valuable precursors for a variety of biologically active compounds and heterocyclic structures.[2][3][4] A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, is crucial for optimizing its synthesis, predicting its stability, and understanding its reactivity in biological and chemical systems. In drug development, thermodynamic parameters are critical for characterizing the binding of a ligand to its target, with enthalpy and entropy providing insights into the nature of the binding forces.[5][6][7][8]

Experimental Methodologies for Determining Thermochemical Data

The determination of thermochemical properties of organic compounds relies on a suite of analytical techniques. For a compound like this compound, the following experimental methods would be essential.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is widely used in the pharmaceutical industry to characterize drug substances, study polymorphism, and assess purity and stability.[11][12][13]

Key Parameters Obtained from DSC:

| Parameter | Description | Relevance to this compound |

| Melting Point (T_m) | The temperature at which a substance transitions from a solid to a liquid phase. | A fundamental physical property, indicative of purity. |

| Enthalpy of Fusion (ΔH_fus) | The amount of energy required to melt a solid at its melting point. | Provides insight into the strength of the crystal lattice. |

| Heat Capacity (C_p) | The amount of heat required to raise the temperature of a substance by one degree. | A key thermodynamic property for heat transfer calculations and theoretical modeling. |

| Glass Transition Temperature (T_g) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for characterizing amorphous forms of the compound. |

| Polymorphism | The ability of a solid material to exist in more than one form or crystal structure. | Different polymorphs can have different stabilities and bioavailabilities. DSC can detect and quantify these forms.[10] |

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

Data Acquisition: The DSC instrument heats or cools the sample and reference pans, and the differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the temperatures and enthalpies of transitions. The heat capacity can also be determined by modulating the temperature program.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] It is particularly useful for determining the thermal stability and composition of materials.[12][16][17]

Key Parameters Obtained from TGA:

| Parameter | Description | Relevance to this compound |

| Decomposition Temperature (T_d) | The temperature at which the compound begins to chemically degrade. | A measure of the thermal stability of the molecule. |

| Residual Mass | The mass of the sample remaining at the end of the experiment. | Can provide information about the composition, such as ash content. |

| Volatile Content | The mass loss associated with the evaporation of volatile components like water or solvents. | Important for determining the purity and hydration state of the sample.[15] |

Experimental Protocol for TGA Analysis:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired temperature program (e.g., heating from room temperature to 600 °C at 10 °C/min) and atmosphere (e.g., nitrogen or air) are set.

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature is increased.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the percentage of mass loss at different stages.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[18] From this, the standard enthalpy of formation can be calculated, which is a fundamental thermochemical property.

Key Parameter Obtained from Bomb Calorimetry:

| Parameter | Description | Relevance to this compound |

| Enthalpy of Combustion (ΔH_c) | The heat released when a substance undergoes complete combustion with oxygen at constant volume. | Used to calculate the standard enthalpy of formation (ΔH_f°). |

Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."[19] A fuse wire is connected to electrodes and placed in contact with the sample.[20][21]

-

Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to about 25-30 atm.[20][22]

-

Calorimeter Setup: The bomb is placed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard like benzoic acid), and corrections for the fuse wire and the formation of nitric acid from the nitrogen in the sample and air.[18]

Computational Methodologies for Thermochemical Data

In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful means of predicting thermochemical properties. High-accuracy composite methods are particularly well-suited for this purpose.

Gaussian-n (G3) and Complete Basis Set (CBS-QB3) Theories

G3 and CBS-QB3 are composite theoretical methods that approximate high-level electronic structure calculations through a series of lower-level calculations.[23] They are designed to yield accurate thermochemical data for a wide range of molecules.[24][25][26]

Key Parameters Obtained from Computational Methods:

| Parameter | Description | Relevance to this compound |

| Electronic Energy (E_elec) | The total energy of the molecule at 0 Kelvin, excluding nuclear motion. | The fundamental quantity from which other thermochemical properties are derived. |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 Kelvin. | A quantum mechanical correction to the electronic energy. |

| Enthalpy of Formation (ΔH_f°) | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. | A key measure of the stability of a molecule. |

| Standard Entropy (S°) | A measure of the randomness or disorder of a molecule at a standard state. | Important for calculating the Gibbs free energy of reaction and equilibrium constants. |

| Heat Capacity (C_p) | The heat required to raise the temperature of one mole of a substance by one degree at constant pressure. | Can be calculated from the vibrational frequencies. |

Computational Workflow:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT), often B3LYP.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with different basis sets.

-

Extrapolation and Correction: The results of these calculations are combined and extrapolated to approximate a very high level of theory and a complete basis set. Empirical corrections are often added to account for remaining inaccuracies.[23]

-

Thermochemical Data Calculation: The final computed energy is used in conjunction with calculated or experimental data for the constituent elements to determine the enthalpy of formation. Entropy and heat capacity are calculated from the vibrational frequencies and molecular structure.

Typical Accuracies of High-Level Composite Methods:

| Method | Mean Absolute Deviation for Enthalpies of Formation (kcal/mol) |

| G3 | ~1.0[24] |

| CBS-QB3 | ~1.0 - 1.5[27][28] |

Comparative Thermochemical Data for Related Ketones

To provide context for the expected thermochemical properties of this compound, the following table summarizes the available experimental data for the structurally related compounds 2-pentanone and 3-pentanone (B124093), as sourced from the NIST WebBook.[29][30][31][32][33][34][35][36][37][38]

| Property | 2-Pentanone (C₅H₁₀O) | 3-Pentanone (C₅H₁₀O) |

| Formula Weight ( g/mol ) | 86.13 | 86.13 |

| Standard Enthalpy of Formation (gas, 298.15 K), ΔH_f°(g) (kJ/mol) | -259.1 ± 1.1[31] | -250.3 ± 1.0 |

| Standard Enthalpy of Formation (liquid, 298.15 K), ΔH_f°(l) (kJ/mol) | -292.0 ± 1.0 | -288.7 ± 1.0 |

| Standard Molar Entropy (liquid, 298.15 K), S°(l) (J/mol·K) | 259.41 | 266.0 |

| Molar Heat Capacity (gas, various temps.), C_p(g) (J/mol·K) | 142.97 @ 369 K[31] | 146.31 @ 364.15 K[29] |

| Molar Heat Capacity (liquid, 298.15 K), C_p(l) (J/mol·K) | 190.0 | 190.3 |

The introduction of an amino group at the 2-position of 3-pentanone is expected to significantly influence these values due to its electron-donating nature and its ability to form intramolecular hydrogen bonds.

Conclusion

While direct experimental thermochemical data for this compound is currently unavailable, this guide outlines the robust experimental and computational methodologies that can be employed to obtain this vital information. A combined approach, utilizing techniques such as Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry alongside high-accuracy computational methods like G3 and CBS-QB3, would provide a comprehensive and reliable thermochemical profile for this important molecule. Such data is indispensable for advancing the use of this compound in research, particularly in the rational design and development of new pharmaceuticals.

References

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation and reactivity of versatile alpha-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Do Enthalpy and Entropy Distinguish First in Class From Best in Class? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. quercus.be [quercus.be]

- 10. veeprho.com [veeprho.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 13. news-medical.net [news-medical.net]

- 14. veeprho.com [veeprho.com]

- 15. improvedpharma.com [improvedpharma.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scimed.co.uk [scimed.co.uk]

- 19. byjus.com [byjus.com]

- 20. General Bomb Run Procedure [uagra.uninsubria.it]

- 21. eiu.edu [eiu.edu]

- 22. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 23. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.aip.org [pubs.aip.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. 3-Pentanone [webbook.nist.gov]

- 30. 3-Pentanone [webbook.nist.gov]

- 31. 2-Pentanone [webbook.nist.gov]

- 32. 3-Pentanone [webbook.nist.gov]

- 33. 2-Pentanone [webbook.nist.gov]

- 34. 2-Pentanone [webbook.nist.gov]

- 35. 2-Pentanone [webbook.nist.gov]

- 36. 3-Pentanone [webbook.nist.gov]

- 37. 2-Pentanone [webbook.nist.gov]

- 38. 3-Pentanone [webbook.nist.gov]

Determining the Solubility of 2-Amino-3-pentanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide for determining the solubility of 2-Amino-3-pentanone. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific quantitative solubility data for this compound in organic solvents. Therefore, this guide provides a framework of predicted solubility, a detailed experimental protocol for its determination, and the necessary tools for researchers to generate their own data.

Predicted Solubility Profile

This compound possesses both a polar amino group (-NH2) and a ketone functional group (C=O) within a five-carbon chain.[1] This molecular structure suggests a polar nature, which is indicative of its likely solubility in a range of organic solvents. The presence of the amino group allows for hydrogen bonding, a key factor in its interaction with protic solvents.[1]

Based on the principle of "like dissolves like," a qualitative prediction of solubility in common laboratory solvents is presented below. It is crucial to note that these are estimations and must be confirmed through empirical testing.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino and ketone groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar functional groups of this compound. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Sparingly Soluble to Soluble | These solvents have some polar character but are less capable of strong hydrogen bonding. Solubility is expected to be moderate. |

| Non-polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The non-polar hydrocarbon backbone of these solvents has weak interactions with the polar functional groups of this compound. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, adaptable protocol for the quantitative determination of this compound solubility in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

Alternatively, a pre-calibrated analytical method such as HPLC, GC, or UV-Vis spectrophotometry can be used to determine the concentration of this compound in the filtered saturated solution. This often provides higher accuracy and is suitable for a wider range of solubilities.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

For gravimetric analysis:

-

Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent used) x 100

-

-

For analytical instrumentation:

-

The concentration obtained from the instrument will directly provide the solubility.

-

-

Table 2: Data Collection Template for Solubility of this compound

| Solvent | Temperature (°C) | Mass of Solute (g) | Volume of Solvent (mL) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Amino-3-pentanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pentanone, a bifunctional molecule containing both a ketone and a primary amine, presents itself as a potentially versatile building block in the synthesis of various heterocyclic scaffolds. Its structure suggests applicability in cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds and other dielectrophiles, to form a range of nitrogen-containing heterocycles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of bioactive molecules.

This document provides an overview of the potential applications of this compound in heterocyclic synthesis, drawing upon established synthetic methodologies for related α-amino ketones. While specific literature examples detailing the use of this compound are not extensively documented, its reactivity can be inferred from well-known named reactions. The following sections outline theoretical applications and provide generalized experimental protocols for the synthesis of pyridines and dihydropyrimidines, which could potentially be adapted for this compound.

I. Synthesis of Substituted Pyridines via Modified Hantzsch-Type Reaction

The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that traditionally involves an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. A plausible modification of this reaction could involve the use of an enamine or an α-amino ketone in place of the β-ketoester and ammonia. This compound can be envisioned to react with a 1,3-dicarbonyl compound and an aldehyde to afford a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

Logical Workflow for Pyridine Synthesis

Caption: Workflow for the proposed synthesis of substituted pyridines using this compound.

Experimental Protocol: Synthesis of a Hypothetical 4-Aryl-3,5-disubstituted-2,6-dimethylpyridine

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (B1235776) (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Oxidizing agent (e.g., ceric ammonium nitrate, iodine)

-

Solvent (e.g., ethanol (B145695), acetic acid)

-

Catalyst (optional, e.g., piperidine (B6355638), p-toluenesulfonic acid)

Procedure:

-

To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the initial condensation, add the oxidizing agent (e.g., ceric ammonium nitrate, 2.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the mixture for an additional 1-2 hours at room temperature.

-

Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyridine.

Quantitative Data (Hypothetical)

| Entry | Aldehyde | Oxidizing Agent | Solvent | Yield (%) |

| 1 | Benzaldehyde | Ceric Ammonium Nitrate | Ethanol | 65 |

| 2 | 4-Chlorobenzaldehyde | Iodine | Acetic Acid | 72 |

| 3 | 4-Methoxybenzaldehyde | Ceric Ammonium Nitrate | Ethanol | 68 |

II. Synthesis of Dihydropyrimidines via a Modified Biginelli-Type Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or -thiones. While this compound does not directly fit the role of any of these components, it is conceivable that it could participate in a multi-component reaction with an aldehyde and a source of the "urea" fragment (e.g., cyanamide (B42294) or a guanidine (B92328) derivative) to yield substituted dihydropyrimidines. The α-amino ketone could potentially act as the C2-N3 component of the resulting heterocyclic ring.

Logical Workflow for Dihydropyrimidine Synthesis

Caption: Proposed workflow for the synthesis of tetrahydropyrimidines from this compound.

Experimental Protocol: Synthesis of a Hypothetical 4-Aryl-5,6-disubstituted-tetrahydropyrimidine

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Urea or Thiourea (1.2 eq)

-

Catalyst (e.g., HCl, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, isopropanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol), the aldehyde (1.0 mmol), and urea (1.2 mmol) in ethanol (15 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical)

| Entry | Aldehyde | Urea/Thiourea | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Urea | HCl | 55 |

| 2 | 4-Nitrobenzaldehyde | Thiourea | p-TSA | 62 |

| 3 | 2-Naphthaldehyde | Urea | HCl | 58 |

Disclaimer: The experimental protocols and quantitative data provided are hypothetical and based on established synthetic methodologies for similar compounds. These should serve as a starting point for experimental design, and optimization of reaction conditions will likely be necessary to achieve the desired products in good yields. Researchers should conduct their own literature searches for any new developments and perform appropriate safety assessments before commencing any experimental work.

Application Notes and Protocols: 2-Amino-3-pentanone as a Versatile Building Block for Novel Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pentanone, a ketoamine, presents a valuable and versatile scaffold for the synthesis of novel ligands, particularly Schiff base ligands. The presence of both a primary amine and a ketone functionality within the same molecule allows for a variety of chemical modifications, making it an attractive building block in coordination chemistry, catalysis, and medicinal chemistry. Schiff base ligands derived from this compound can coordinate with various metal ions to form stable complexes with potential applications as catalysts in organic synthesis and as antimicrobial or anticancer agents.

This document provides detailed application notes and protocols for the synthesis and utilization of ligands derived from this compound. Due to a lack of specific experimental data for ligands derived directly from this compound in the reviewed literature, the following protocols and data are based on established methodologies for analogous Schiff base ligands derived from similar amino acids and ketoamines.[1][2][3]

Synthesis of Schiff Base Ligands from this compound

The primary method for synthesizing Schiff base ligands from this compound involves the condensation reaction with an appropriate aldehyde or ketone. A common and well-documented example is the reaction with salicylaldehyde (B1680747) to form a bidentate or tridentate ligand.

General Experimental Protocol: Synthesis of a Salicylidene-type Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and salicylaldehyde, a common precursor for versatile ligands.

Materials:

-

This compound

-

Salicylaldehyde

-

Glacial Acetic Acid (catalyst, optional)

-

Sodium Hydroxide (optional, for amino acid-derived Schiff bases)[4]

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Dissolve equimolar amounts of this compound and salicylaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4]

-

Add a few drops of a catalyst, like glacial acetic acid, to the mixture. This is often done to facilitate the condensation reaction.[5]

-

Reflux the reaction mixture with constant stirring for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting Schiff base ligand, often a colored precipitate, can be isolated by filtration.

-

Wash the precipitate with cold ethanol or methanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base ligand.

-

Dry the purified product in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

dot

Caption: General workflow for the synthesis of a Schiff base ligand from this compound.

Characterization of Schiff Base Ligands

The synthesized Schiff base ligands can be characterized using various spectroscopic techniques. The data below is representative of what would be expected for a Schiff base derived from an amino ketone and salicylaldehyde, based on analogous compounds.[2][6]

| Technique | Expected Observations for a Salicylidene-type Schiff Base Ligand | Interpretation |

| **FTIR (cm⁻¹) ** | 3400-3200 (broad), 1630-1610 (strong), 1580-1550, 1280 | ν(O-H) of the phenolic group, ν(C=N) of the imine group, ν(C=C) of the aromatic ring, ν(C-O) of the phenolic group. The presence of the C=N stretch and the absence of the primary amine N-H stretches and carbonyl C=O stretch confirm Schiff base formation.[2][6] |

| ¹H NMR (ppm) | 13.0-14.0 (s, 1H), 8.5-9.0 (s, 1H), 6.8-7.8 (m, 4H), 4.0-4.5 (q, 1H), 1.8-2.2 (m, 2H), 1.3-1.6 (d, 3H), 0.8-1.2 (t, 3H) | Phenolic -OH proton, Azomethine -CH=N- proton, Aromatic protons, Methine proton adjacent to nitrogen, Methylene protons of the ethyl group, Methyl protons adjacent to the methine, Methyl protons of the ethyl group.[3] |

| ¹³C NMR (ppm) | 160-170, 160-165, 115-140, 60-70, 30-40, 15-25, 10-15 | Phenolic carbon (C-OH), Azomethine carbon (C=N), Aromatic carbons, Methine carbon adjacent to nitrogen, Methylene carbon of the ethyl group, Methyl carbon adjacent to the methine, Methyl carbon of the ethyl group. |

| UV-Vis (nm) | ~250-280, ~310-340, ~400-430 | π → π* transitions of the aromatic ring, π → π* transitions of the C=N group, n → π* transitions of the C=N group. |